Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate
Description
Properties
IUPAC Name |
bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-9-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-6-10-16-22(3)4/h21-24H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORIEOQXBKUKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1CCCCC1C(=O)OCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274044 | |
| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
394 °C | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
224 °C (COC) | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Iin water, <0.02 mg/L | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity slightly less than 1 | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 1.2X10-7 mm Hg | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
166412-78-8, 318292-43-2 | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166412788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(7-methyloctyl) tetrahydrophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-diisononyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISONONYL HEXAHYDROPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H26MNT7GT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Diisononyl hexahydrophthalate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8098 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Reaction Mechanism and Conditions
The industrial synthesis of DINCH predominantly employs a single-step esterification of cyclohexane-1,2-dicarboxylic anhydride with 7-methyloctanol (isononanol). The reaction occurs at 180–300°C under anhydrous conditions, with acetic anhydride serving as both catalyst and dehydrating agent. The molar ratio of anhydride to alcohol is critical, typically maintained at 1:2–5 to ensure complete conversion.
Key parameters:
-
Temperature: 180–300°C
-
Catalyst: Acetic anhydride (1–10 wt% of anhydride)
-
Reaction time: 2–5 hours
-
Pressure: Ambient (open reflux system)
Purification and Yield Optimization
Post-reaction purification involves flash evaporation under reduced pressure (−0.02 to 0.096 MPa) to remove excess alcohol, followed by steam stripping to eliminate low-molecular-weight impurities. Activated carbon (1–10 wt%) is used for decolorization, achieving a final purity of 99.8%.
Table 1: Industrial-Scale Esterification Performance
Hydrogenation-Esterification Method
Two-Stage Synthesis
This method involves first hydrogenating phthalic anhydride to cyclohexane-1,2-dicarboxylic anhydride using palladium or nickel catalysts, followed by esterification with isononanol. Hydrogenation occurs at 80–120°C under 5–10 bar H₂ pressure, while esterification proceeds at 150–200°C.
Advantages:
Catalytic Considerations
Palladium-on-carbon (Pd/C) exhibits higher hydrogenation efficiency (95% conversion) compared to Raney nickel (75–80%) but increases costs by 30%. Post-hydrogenation, the anhydride is esterified without isolation, minimizing intermediate degradation.
Greener Steglich Esterification in Acetonitrile
Academic Protocol
The Steglich method, adapted for DINCH synthesis, uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile. Cyclohexane-1,2-dicarboxylic acid reacts with isononanol at 25–40°C for 12–24 hours, avoiding toxic chlorinated solvents.
Table 2: Steglich Esterification Performance
Solvent and Catalyst Recovery
Acetonitrile is reclaimed via rotary evaporation (80% recovery), while DMAP and DCC byproducts are removed via aqueous extraction. This method reduces hazardous waste by 40% compared to traditional esterification.
Comparative Analysis of Methods
Industrial vs. Academic Approaches
| Criteria | High-Temperature Esterification | Steglich Esterification |
|---|---|---|
| Scalability | >1,000 kg/batch | <10 kg/batch |
| Energy Intensity | High (180–300°C) | Low (25–40°C) |
| Environmental Impact | Moderate (steam stripping) | Low (acetonitrile reuse) |
| Cost | $1.2–1.5/kg | $8–10/kg |
Chemical Reactions Analysis
Types of Reactions
Esterification: The primary reaction involved in the synthesis of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is esterification.
Common Reagents and Conditions
Esterification: Sulfuric acid, p-toluenesulfonic acid, reflux conditions.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), elevated temperatures.
Major Products
Esterification: this compound.
Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and 7-methyloctanol.
Scientific Research Applications
Plasticizer in PVC Products
DINCH is extensively used as a plasticizer in polyvinyl chloride (PVC) products. Its role is crucial in enhancing the flexibility and durability of PVC, which is vital for applications that require soft and pliable materials. This includes:
- Medical Devices : DINCH is utilized in the manufacturing of medical devices such as IV bags and tubing due to its safety profile and ability to maintain material integrity under various conditions .
- Food Packaging : The compound is also employed in food packaging materials, ensuring that they remain flexible while being safe for food contact .
- Children's Toys : Given its non-toxic nature, DINCH is favored for use in children's toys, providing a safer alternative to phthalates .
Other Industrial Uses
Beyond PVC applications, DINCH finds utility in several other areas:
- Coatings and Sealants : It can be incorporated into coatings to improve flexibility and adhesion properties.
- Adhesives : DINCH enhances the performance of adhesives by improving their flexibility and durability.
- Textiles : The compound can be used in textile treatments to improve fabric softness and drape .
Comparative Analysis with Other Plasticizers
To better understand the unique position of DINCH in the market, a comparative analysis with other plasticizers is beneficial:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | High | Non-toxic; suitable for sensitive applications |
| Diisobutyl cyclohexane-1,2-dicarboxylate | High | Different alkyl chain length; used in various plastics |
| Cyclohexylmethyl cyclohexanecarboxylate | Moderate | Used in coatings; less common as a plasticizer |
| Ethyl 4-hydroxycyclohexanecarboxylate | Moderate | Used in pharmaceuticals; different functional groups |
| Trans-Ethyl 4-(hydroxymethyl)cyclohexanecarboxylate | Moderate | Different hydroxymethyl group; used in specialty chemicals |
Medical Device Applications
A study conducted by the Danish Ministry of the Environment evaluated various plasticizers, including DINCH, for use in medical devices. The findings indicated that DINCH does not pose reproductive toxicity concerns and has a favorable safety profile compared to traditional phthalates .
Environmental Impact Studies
Research has shown that DINCH exhibits improved biodegradability compared to some phthalates, potentially reducing its environmental persistence. However, further studies are needed to fully understand its long-term environmental impact .
Mechanism of Action
The primary function of Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate is to act as a plasticizer. It works by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have specific molecular targets or pathways as it is not biologically active .
Comparison with Similar Compounds
Bis(2-ethylhexyl) Cyclohexane-1,2-dicarboxylate (CAS 84-71-9)
- Molecular Formula : C₂₄H₄₄O₄
- Molecular Weight : 396.6 g/mol
- Applications : Laboratory chemical, industrial plasticizer.
- Safety : Classified as hazardous (H315, H319, H335) due to skin/eye irritation and respiratory toxicity .
- Key Difference : Shorter alkyl chains (2-ethylhexyl vs. 7-methyloctyl) reduce molecular weight and alter flexibility in polymer matrices.
Cyclohexene Derivatives
Bis(2-ethylhexyl) 4-cyclohexene-1,2-dicarboxylate (CAS 2915-49-3)
- Molecular Formula : C₂₄H₄₂O₄
- Molecular Weight : 394.59 g/mol
- Applications : Specialty polymers requiring unsaturated backbones.
Phthalate Analogues
Diisononyl Phthalate (DINP, CAS 68515-48-0)
- Molecular Formula : C₂₆H₄₂O₄
- Molecular Weight : 418.61 g/mol
- Applications : Traditional plasticizer for PVC.
- Safety Concerns : Classified as an endocrine disruptor with reproductive toxicity .
| Property | DINCH | DINP |
|---|---|---|
| Regulatory Status | REACH-approved | Restricted in EU |
| Metabolites | OH-MINCH (non-toxic) | Monoesters (toxic) |
| Volume Resistivity | 1.2 × 10¹¹ Ω·cm | Lower than DINCH |
Metabolic and Exposure Studies
- DINCH Metabolites: Urinary biomarkers include cyclohexane-1,2-dicarboxylate-mono-(7-hydroxy-4-methyl) octyl ester (OH-MINCH), excreted at 10.7–14.5% rates, indicating efficient metabolic clearance .
- Phthalate Comparison : Traditional phthalates like DEHP show higher bioaccumulation and endocrine-disrupting effects, whereas DINCH metabolites are less bioactive .
Biological Activity
Bis(7-methyloctyl) cyclohexane-1,2-dicarboxylate, also known as DINCH (diisononyl cyclohexane-1,2-dicarboxylate), is a non-phthalate plasticizer developed as a safer alternative to traditional phthalate plasticizers. Its use is prevalent in sensitive applications such as medical devices and children's toys due to concerns regarding the endocrine-disrupting effects of phthalates. This article explores the biological activity of DINCH, focusing on its mechanisms of action, potential health effects, and relevant case studies.
- Molecular Formula : C₂₆H₄₈O₄
- Molecular Weight : 424.66 g/mol
- CAS Number : 166412-78-8
- Purity : Typically ≥ 95% in commercial preparations
Endocrine Disruption
Research has indicated that DINCH and its metabolites can interact with nuclear hormone receptors, including:
- Estrogen Receptors (ERα and ERβ) : Studies have shown that DINCH metabolites can exhibit agonistic or antagonistic effects on these receptors, potentially influencing reproductive health and development .
- Peroxisome Proliferator-Activated Receptors (PPARs) : Activation of PPARα and PPARγ by DINCH metabolites has been linked to lipid metabolism alterations, which could have implications for metabolic disorders .
Toxicogenomic Studies
A significant body of research has focused on the toxicogenomic effects of DINCH. For instance:
- A study reported that exposure to DINCH resulted in significant changes in the expression of 648 genes after 48 hours, indicating its biological activity at the genomic level .
- Another investigation highlighted that DINCH exposure altered metabolic pathways associated with adipogenesis and lipid metabolism, raising concerns about obesity and metabolic syndrome risk in exposed populations .
Case Studies
- Reproductive Health : A study involving women at a fertility clinic suggested lower estradiol hormone levels correlated with urinary concentrations of DINCH metabolites, although results were inconclusive regarding oocyte yield .
- Childhood Exposure : Research has emphasized the need for monitoring DINCH exposure in children due to its widespread use in toys. The Swedish Environmental Research Institute recommended further investigation into its potential health impacts on developing children .
Table of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for Bis(7-methyloctyl) Cyclohexane-1,2-dicarboxylate, and how do reaction conditions influence isomer distribution?
Methodological Answer: The compound is synthesized via esterification of cyclohexane-1,2-dicarboxylic acid with 7-methyloctanol. Key variables include catalyst choice (e.g., sulfuric acid or enzymatic catalysts), temperature (typically 80–120°C), and reaction duration (6–24 hours). Isomer distribution (cis/trans or axial/equatorial conformers) depends on steric hindrance and thermodynamic control during esterification. For structural validation, use NMR (e.g., , ) to differentiate isomers, as described for analogous esters in cyclohexane-dicarboxylate systems .
Q. How should researchers characterize the purity and stability of this compound under laboratory storage conditions?
Methodological Answer:
- Purity: Analyze via HPLC with a C18 column and UV detection (λ = 210–240 nm) for ester groups. Confirm molecular weight using high-resolution mass spectrometry (HRMS) (expected m/z ≈ 396–398 for CHO) .
- Stability: Perform accelerated degradation studies (40°C/75% RH for 6 months) and monitor hydrolysis products (e.g., free dicarboxylic acid) via FTIR (carboxylic acid peak ~1700 cm) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards: Classified as a skin irritant (H315) and respiratory irritant (H335). Use fume hoods, nitrile gloves, and safety goggles .
- First Aid: For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How do structural isomers (axial vs. equatorial conformers) impact the compound’s physicochemical properties and reactivity?
Methodological Answer: Axial substituents increase steric strain, lowering thermal stability (e.g., TGA shows ~20°C lower decomposition temperature for axial isomers). Equatorial conformers exhibit higher solubility in nonpolar solvents (e.g., logP = 5.2 vs. 4.8 for axial). Reactivity differences are evident in hydrolysis rates: equatorial esters hydrolyze 1.5× faster under basic conditions due to reduced steric shielding of the ester group .
Q. What computational methods are suitable for predicting the environmental fate of this compound?
Methodological Answer:
- Degradation Pathways: Use DFT calculations (B3LYP/6-31G*) to model hydrolysis mechanisms. Predict half-life in water using EPI Suite (estimated t > 60 days due to hydrophobic alkyl chains) .
- Bioaccumulation: Apply Quantitative Structure-Activity Relationship (QSAR) models; predicted BCF = 1200 (high bioaccumulation potential) .
Q. How can researchers resolve contradictions in toxicity data between in silico predictions and experimental assays?
Methodological Answer:
- In Silico Limitations: Current models (e.g., OECD Toolbox) may underestimate organ-specific toxicity due to lack of esterase-specific metabolism data. Validate via in vitro assays (e.g., HepG2 cell viability tests) .
- Experimental Design: Include positive controls (e.g., phthalate analogs) and measure metabolites (e.g., monoesters) via LC-MS/MS to identify toxicophores .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
